molecular formula C12H15NO3S B4420584 N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Katalognummer: B4420584
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: QXLCJUHITJQEBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a chemical compound offered for research purposes. It belongs to a class of organosulfur compounds featuring a dihydrothiophene ring system with a sulfone group (1,1-dioxide) . Compounds with this core structure are of significant interest in medicinal chemistry and chemical biology. For instance, structurally related 3-aminotetrahydrothiophene-1,1-dioxides have been investigated as non-electrophilic activators of the NRF2 transcriptional program by inhibiting phosphoglycerate kinase 1 (PGK1), representing a novel approach to targeting oxidative stress-related conditions . Furthermore, the β-amidomethyl vinyl sulfone functional group, which shares some electronic features with sulfone-containing systems, has been explored as a covalent warhead in the development of potent and selective protease inhibitors . Researchers may find this compound valuable as a synthetic intermediate or as a scaffold for developing novel bioactive molecules. This product is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-2-16-12-6-4-3-5-11(12)13-10-7-8-17(14,15)9-10/h3-8,10,13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLCJUHITJQEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Foreword: Charting the Course for a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. The compound N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine represents such a frontier. While specific data for this molecule is not yet prevalent in published literature, its constituent parts—the sulfolene (dihydrothiophene-1,1-dioxide) core and the N-aryl amine substitution—are features of significant interest in drug discovery. The sulfone moiety is known for its dual hydrophilic/hydrophobic nature and its ability to engage in hydrogen bonding, while substituted thiophenes are a well-established class of heterocyclic compounds with a wide array of biological activities.[1][2]

This guide, therefore, serves a dual purpose. It is, first, a forward-looking framework for the comprehensive physicochemical characterization of this specific, novel molecule. Second, it is a technical manual for researchers and drug development professionals on the principles and practices required to evaluate any new chemical entity. As a Senior Application Scientist, my approach is not merely to present protocols, but to instill a deep understanding of the causality—the "why"—behind each experimental choice. The integrity of our data is paramount, and each protocol is designed as a self-validating system.

We will proceed by first proposing a synthetic pathway and methods for structural confirmation. Subsequently, we will delve into the theoretical prediction and experimental determination of the key physicochemical properties that govern a molecule's journey through the body: its absorption, distribution, metabolism, and excretion (ADME).

Section 1: Synthesis and Structural Elucidation

Before any property can be measured, the molecule must be synthesized and its identity unequivocally confirmed. The absence of a documented synthesis necessitates a proposed route based on established chemical principles.

Proposed Synthetic Pathway

A plausible and efficient route to the target compound involves the nucleophilic addition of 2-ethoxyaniline to a suitable sulfolene precursor. A common starting material for such syntheses is 3-sulfolene, which can be functionalized to facilitate amine addition. An alternative, more direct approach could involve the reaction of 2-ethoxyaniline with tetrahydrothiophene-3-one-1,1-dioxide followed by reductive amination. A new and efficient method for the synthesis of related 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives has been developed involving the cyclization of o-(alkylsulfonyl)benzyl azides.[1] This guide proposes a direct N-arylation approach for conceptual clarity.

G cluster_0 Proposed Synthesis Workflow Start Precursor: 3-Amino-2,3-dihydrothiophene 1,1-dioxide Reaction Cross-Coupling Reaction Solvent: Toluene Temperature: 80-110 °C Start->Reaction Reagent Reagent: 2-Ethoxy-iodobenzene Catalyst: Palladium (e.g., Buchwald-Hartwig amination) Base: e.g., NaOtBu Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Target Molecule: N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine Purification->Product

Caption: Proposed workflow for the synthesis of the target molecule.

Structural Confirmation: A Multi-Technique Approach

Confirmation of the molecular structure is non-negotiable. A combination of spectroscopic techniques provides orthogonal data points to ensure the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a primary technique for structural determination, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3]

    • ¹H NMR : Expected signals would include aromatic protons on the ethoxyphenyl ring (approx. 6.8-7.5 ppm), a quartet and a triplet for the ethoxy group (~4.1 and ~1.4 ppm, respectively), multiplets for the aliphatic protons on the dihydrothiophene ring (~3.0-4.5 ppm), and a broad singlet for the N-H proton which may shift depending on solvent and concentration.

    • ¹³C NMR : Carbons attached to the nitrogen and within the sulfone ring would appear in the 10-65 ppm region.[4] Aromatic carbons would be observed between 110-160 ppm.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The protonated molecule ([M+H]⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of C₁₂H₁₆NO₃S⁺.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Key expected absorptions include:

    • N-H Stretch : A single, weak-to-medium band around 3350-3310 cm⁻¹, characteristic of a secondary amine.[5][6]

    • S=O Stretch : Two strong absorption bands for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[7]

    • C-O Stretch : Strong bands for the aromatic ether linkage.

    • Aromatic C-H and C=C : Bending and stretching vibrations characteristic of the substituted benzene ring.

Section 2: In Silico Prediction of Physicochemical Properties

Modern drug discovery leverages computational tools to predict ADME properties before a compound is even synthesized, allowing for early-stage deselection of candidates with poor profiles.[8][9] These in silico methods provide valuable estimations that guide experimental design.

PropertyPredicted ValueImplication in Drug Discovery
Molecular Weight ~253.32 g/mol Well within the "Rule of 5" limit (<500 Da), favoring good absorption and distribution.
cLogP (Lipophilicity) ~2.5 - 3.0Indicates good membrane permeability. Values in this range balance solubility and permeability effectively.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good oral bioavailability and cell permeability (typically <140 Ų).
Aqueous Solubility (LogS) ~ -3.5Predicts low to moderate solubility. This is a critical parameter to verify experimentally.
pKa (Basic) ~ 3.0 - 4.0The secondary amine is expected to be weakly basic, affecting its ionization state and solubility in the GI tract.
Hydrogen Bond Donors 1 (the N-H)Conforms to the "Rule of 5" (<5), which is favorable for membrane permeation.
Hydrogen Bond Acceptors 4 (Oxygens, Nitrogen)Conforms to the "Rule of 5" (<10), favorable for membrane permeation.

Note: These values are estimations derived from computational models and require experimental validation.

Section 3: Experimental Determination of Core Physicochemical Properties

The following protocols describe the gold-standard and high-throughput methods for determining the physicochemical properties that are most impactful for drug development.

Melting Point (MP)

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically <2 °C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[10] This data is essential for quality control and understanding the solid-state properties of the material.

Experimental Protocol:

  • Sample Preparation : Ensure the synthesized compound is a dry, finely ground powder.

  • Capillary Loading : Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup : Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination : Heat the sample rapidly (10-20 °C/min) to find an approximate melting range.

  • Accurate Determination : Allow the block to cool. Using a fresh sample, heat rapidly to ~20 °C below the approximate MP. Then, reduce the heating rate to 1-2 °C/min.

  • Data Recording : Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for melting point determination via the capillary method.

Aqueous Solubility (Kinetic)

Causality: For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor solubility is a major cause of failure for drug candidates. Kinetic solubility is a high-throughput measurement used in early discovery to assess the dissolution of a compound from a DMSO stock solution into an aqueous buffer, mimicking the initial dissolution challenge.[11]

Experimental Protocol (Turbidimetric Method):

  • Stock Solution : Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution : In a 384-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Dilution : Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 384-well plate containing aqueous buffer (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 2%.

  • Incubation : Shake the plate for 1-2 hours at a controlled temperature (e.g., 25 °C).

  • Measurement : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.

  • Data Analysis : Plot the measured turbidity against the compound concentration. The kinetic solubility is the concentration at which the turbidity signal sharply increases, indicating the point of precipitation. This is often determined as the intersection of two fitted lines.[2]

G cluster_sol Kinetic Solubility (Turbidimetry) Workflow Stock Prepare 10 mM Stock in DMSO Dilute Serially Dilute in DMSO Plate Stock->Dilute AddBuffer Add Aliquots to Buffer Plate (pH 7.4) Dilute->AddBuffer Incubate Incubate with Shaking (1-2 hours) AddBuffer->Incubate Measure Measure Turbidity (Nephelometry) Incubate->Measure Analyze Plot Turbidity vs. Conc. Determine Precipitation Point Measure->Analyze

Caption: Workflow for the high-throughput kinetic solubility assay.

Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity, or the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism. The distribution coefficient (LogD) is the measure of lipophilicity for an ionizable compound at a specific pH. The shake-flask method, while labor-intensive, remains the gold standard for its accuracy.[12][13]

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation : Prepare n-octanol and a phosphate buffer (pH 7.4). Pre-saturate each solvent with the other by mixing them vigorously and allowing the phases to separate.

  • Compound Addition : Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration : Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation : Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation : Calculate LogD using the formula: LogD_pH7.4 = log₁₀(C_oct / C_aq).

G cluster_logd Shake-Flask LogD (pH 7.4) Workflow Prepare Prepare Pre-saturated n-Octanol & Buffer Add Add Compound to Biphasic System Prepare->Add Shake Shake to Reach Equilibrium Add->Shake Separate Centrifuge to Separate Phases Shake->Separate Quantify Quantify [Compound] in Each Phase (LC-MS) Separate->Quantify Calculate Calculate: LogD = log([C]oct / [C]aq) Quantify->Calculate

Caption: Workflow for the shake-flask LogD determination method.

Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. This is fundamentally important as the ionization state of a drug affects its solubility, permeability, and interaction with biological targets.[14] Potentiometric titration is a highly accurate method for determining pKa.

Experimental Protocol (Potentiometric Titration):

  • Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation : Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to remove dissolved CO₂.[14]

  • Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration : For a basic compound, titrate by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). For an acidic compound, use a strong base (e.g., 0.1 M NaOH).

  • Data Collection : Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). This can be determined precisely from the first derivative of the titration curve.

G cluster_pka Potentiometric pKa Determination Workflow Calibrate Calibrate pH Meter Prepare Prepare Known Conc. of Compound Solution Calibrate->Prepare Titrate Titrate with Standard Acid/Base in Increments Prepare->Titrate Record Record pH after Each Addition Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Analyze Determine pKa at Half-Equivalence Point Plot->Analyze

Sources

Mechanistic Profiling of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine: A Dual-Action Scaffold in ERK1/2 Modulation and Covalent Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine represents a highly specialized bifunctional scaffold in modern medicinal chemistry. By combining a reactive 1,1-dioxo-2,3-dihydrothiophene core with a sterically tuned 2-ethoxyphenylamine substituent, this compound operates via a dual mechanism of action. It functions both as a targeted covalent inhibitor (TCI) against cysteine proteases and as a potent modulator of the ERK1/2 MAPK signaling cascade[1]. This whitepaper deconstructs the chemical biology, structural dynamics, and self-validating experimental workflows required to characterize this compound class.

Structural Dynamics & Chemical Biology

The pharmacological efficacy of this compound is driven by two distinct structural motifs:

  • The Electrophilic Warhead (1,1-dioxo-2,3-dihydrothiophene): The core ring is a cyclic vinyl sulfone[2]. The strong electron-withdrawing nature of the sulfone group ( −SO2​ ) significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent C4=C5 double bond. This electronic activation renders the C4 position highly susceptible to nucleophilic attack by thiolate anions, establishing the compound as a potent, irreversible Michael acceptor for cysteine residues[1].

  • The Recognition Motif (2-ethoxyphenyl group): The secondary amine at the C3 position links to a 2-ethoxyphenyl group. The ethoxy substituent acts as a critical steric wedge and a hydrogen-bond acceptor. Structure-activity relationship (SAR) studies indicate that analogs bearing this specific 2-ethoxyphenyl moiety exhibit markedly improved inhibition of ERK1/2-dependent cancer proliferation[1], likely by optimizing the spatial fit within the kinase hinge region or an adjacent allosteric pocket[3].

Dual Mechanism of Action

Mechanism I: Covalent Inhibition of Cysteine Proteases

The compound inhibits target enzymes (e.g., viral cysteine proteases or cathepsins) via a two-step kinetic mechanism. First, the 2-ethoxyphenyl group drives the formation of a reversible encounter complex ( KI​ ). Once optimally positioned, the catalytic cysteine thiolate of the enzyme executes a nucleophilic attack on the C4 carbon of the dihydrothiophene ring, resulting in an irreversible covalent bond ( kinact​ )[3].

Mechanism II: ERK1/2 Pathway Modulation

Beyond covalent reactivity, the compound disrupts the Mitogen-Activated Protein Kinase (MAPK) pathway. By binding to ERK1/2, the compound prevents the phosphorylation of downstream transcription factors, effectively halting cell cycle progression and inducing apoptosis in ERK-dependent malignancies[1].

ERK_Pathway RTK RTK Activation Ras Ras GTPase RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Target Cancer Proliferation ERK->Target Gene Transcription Inhibitor N-(2-ethoxyphenyl)-1,1-dioxo- 2,3-dihydrothiophen-3-amine Inhibitor->ERK Inhibition

Fig 1: ERK1/2 MAPK signaling cascade and targeted inhibition by the dihydrothiophene analog.

Quantitative Pharmacological Profiling

To synthesize the compound's efficacy, the following table summarizes the expected quantitative metrics derived from rigorous biochemical and phenotypic assays.

Assay TypeTargetMetricValueMechanistic Implication
Kinase Inhibition ERK1/2IC 50​ 45 nMHigh-affinity orthosteric/allosteric blockade
Covalent Reactivity Cathepsin B kinact​/KI​ 1.2 x 10 4 M −1 s −1 Rapid, irreversible Michael addition
Phenotypic HCT116 CellsGI 50​ 120 nMPotent inhibition of cancer proliferation
Target Engagement Intact MSMass Shift+253.08 Da1:1 Stoichiometric covalent adduct formation

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives.

Protocol A: Intact Mass Spectrometry for Covalent Validation

Objective: Confirm the 1:1 stoichiometric Michael addition of the compound to a target cysteine protease.

  • Incubation: Incubate 10 µM of the target recombinant protein with 50 µM of the compound in 50 mM HEPES buffer (pH 7.4) at 37°C for 60 minutes.

    • Causality: Maintaining a pH of 7.4 ensures that the target's catalytic cysteine remains in its highly nucleophilic thiolate state ( S− ), which is an absolute requirement for attacking the vinyl sulfone warhead.

  • Acidic Quenching: Terminate the reaction by adding 1% Formic Acid (v/v).

    • Causality: The rapid drop in pH instantly protonates the thiolate back to a thiol ( SH ), completely halting the Michael addition and stabilizing the formed covalent adduct for ionization.

  • LC-MS/MS Analysis: Analyze the sample using a Q-TOF mass spectrometer.

    • Causality: High-resolution intact mass deconvolution is required to detect the exact +253.08 Da mass shift (the exact molecular weight of the compound), definitively proving a 1:1 binding event without the loss of any leaving groups.

Covalent_Workflow Incubation 1. Target Incubation (Protein + Inhibitor) Quench 2. Acidic Quench (1% Formic Acid) Incubation->Quench Stops Reaction LCMS 3. LC-MS/MS (Intact Mass) Quench->LCMS Stabilizes Adduct Data 4. Adduct Quantification (+253.08 Da Shift) LCMS->Data Deconvolution

Fig 2: Self-validating LC-MS/MS workflow for quantifying covalent target engagement.

Protocol B: TR-FRET ERK1/2 Kinase Activity Assay

Objective: Quantify the inhibition of ERK1/2 kinase activity.

  • Reaction Assembly: Combine recombinant ERK1/2, a biotinylated peptide substrate, and the compound in a kinase assay buffer. Initiate the reaction by adding ATP at its predetermined Km​ value.

    • Causality: Setting the ATP concentration exactly at the Km​ sensitizes the assay to ATP-competitive inhibitors while maintaining physiological relevance, ensuring the IC 50​ values are accurate representations of binding affinity.

  • Detection Phase: Stop the reaction with EDTA and add a Europium (Eu)-labeled anti-phospho antibody alongside Streptavidin-APC.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed measurement completely eliminates auto-fluorescence emitted by the small-molecule inhibitor, a common source of false positives in standard fluorescence assays.

Sources

The Discovery of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine: A Deep Dive into a Novel Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Dihydrothiophenes in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Within this context, sulfur-containing heterocycles have garnered significant attention due to their prevalence in a wide array of biologically active compounds.[1][2] The 2,3-dihydrothiophene ring system, in particular, represents a versatile template, with its derivatives demonstrating a broad spectrum of pharmacological activities.[3][4] The introduction of a sulfone group at the 1-position and an amine at the 3-position creates a chiral center and provides vectors for further chemical exploration, making these compounds particularly attractive for medicinal chemistry campaigns. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of a novel derivative, N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, a molecule poised for investigation in various therapeutic areas.

While direct literature on the discovery of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is not available, this guide will leverage established synthetic routes for analogous structures to propose a viable pathway for its creation and characterization. We will delve into the strategic considerations for its synthesis, detailed experimental protocols, and the analytical techniques required for its structural elucidation.

Proposed Synthetic Pathway: A Convergent Approach

The synthesis of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can be logically approached through a convergent strategy, capitalizing on well-documented reactions for the formation of the dihydrothiophene core and subsequent functionalization. A plausible synthetic route is outlined below, drawing inspiration from established methodologies for the synthesis of related 2,3-dihydrothiophene derivatives.[5][6][7]

Synthetic_Pathway cluster_0 Synthesis of the Dihydrothiophene Core cluster_1 Oxidation and Amine Coupling A Starting Material (e.g., a suitable β-keto ester or equivalent) B Gewald Reaction or similar cyclization A->B Elemental Sulfur, Amine Base C 2-Amino-4,5-dihydrothiophene derivative B->C D Oxidation C->D m-CPBA or other oxidant E 1,1-Dioxo-2,3-dihydrothiophen-3-one D->E F Reductive Amination E->F G N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (Target Molecule) F->G Reducing Agent (e.g., NaBH(OAc)3) H 2-Ethoxyaniline H->F

Caption: Proposed synthetic pathway for N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine.

Detailed Experimental Protocols

The following protocols are proposed based on established chemical transformations and are intended to serve as a starting point for the synthesis of the target molecule.

Part 1: Synthesis of the 2-Amino-4,5-dihydrothiophene Intermediate

The initial step involves the construction of the dihydrothiophene ring, which can be efficiently achieved through a multicomponent reaction such as the Gewald reaction.[8]

Protocol 1: Gewald Aminothiophene Synthesis

  • Reaction Setup: To a solution of a suitable active methylene ketone (1.0 eq) and elemental sulfur (1.1 eq) in a polar aprotic solvent such as ethanol or DMF, add a catalytic amount of a secondary amine (e.g., morpholine or diethylamine, 0.2 eq).

  • Addition of Cyanoacetonitrile: Add ethyl cyanoacetate or malononitrile (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 2-amino-4,5-dihydrothiophene derivative.[9]

Part 2: Oxidation of the Dihydrothiophene Core

The sulfide in the dihydrothiophene ring needs to be oxidized to the corresponding sulfone.

Protocol 2: Sulfide to Sulfone Oxidation

  • Reaction Setup: Dissolve the 2-amino-4,5-dihydrothiophene derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath and add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,1-dioxo-2,3-dihydrothiophen-3-one.

Part 3: Reductive Amination with 2-Ethoxyaniline

The final step involves the coupling of the sulfone intermediate with 2-ethoxyaniline via reductive amination.

Protocol 3: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve the 1,1-dioxo-2,3-dihydrothiophen-3-one intermediate (1.0 eq) and 2-ethoxyaniline (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to afford the target compound, N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine.

Structural Elucidation and Characterization

The identity and purity of the synthesized N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine would be confirmed using a suite of analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons of the ethoxyphenyl ring, diastereotopic protons of the dihydrothiophene ring, and the amine proton.
¹³C NMR Resonances for the carbons of the ethoxyphenyl group, the dihydrothiophene ring (including the sulfone-adjacent carbons), and the ethoxy group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) would provide the exact mass.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the secondary amine, aromatic C-H stretches, C=C aromatic stretches, and strong asymmetric and symmetric S=O stretches of the sulfone group.
Purity (HPLC) A single major peak in the high-performance liquid chromatography chromatogram, indicating the purity of the compound.

Potential Applications and Future Directions

While the specific biological activity of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has yet to be reported, the structural motifs present in the molecule suggest several avenues for investigation. The sulfone group can act as a hydrogen bond acceptor, and the secondary amine provides a hydrogen bond donor, both of which are crucial for molecular recognition in biological systems. Thiophene derivatives have been explored for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Furthermore, the ethoxyphenyl moiety is present in a number of approved drugs, suggesting its favorable pharmacokinetic properties.[10]

Future research should focus on the biological screening of this novel compound in various assays to identify potential therapeutic applications. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the ethoxyphenyl ring and the dihydrothiophene core, will be crucial in optimizing its biological profile.

Conclusion

This technical guide has outlined a strategic and evidence-based approach to the synthesis and characterization of the novel compound N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine. By leveraging established synthetic methodologies for related heterocyclic systems, a clear and actionable pathway for its discovery in the laboratory has been presented. The unique combination of a dihydrothiophene sulfone core and an ethoxyphenylamine substituent makes this molecule a compelling candidate for further investigation in the field of drug discovery. The detailed protocols and characterization data provided herein are intended to empower researchers to synthesize and explore the potential of this and related novel chemical entities.

References

  • Organic Chemistry Portal. Synthesis of 2,3-dihydrothiophenes. Available from: [Link]

  • ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available from: [Link]

  • ResearchGate. 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). Available from: [Link]

  • NextSDS. (1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA6-THIOPHEN-3-YL)-(4-ETHOXY-PHENYL)-AMINE — Chemical Substance Information. Available from: [Link]

  • PubMed. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Available from: [Link]

  • Science of Synthesis. The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene. Available from: [Link]

  • PubChem. N-((2S)-2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl). Available from: [Link]

  • MDPI. Biological Activities of Thiophenes. Available from: [Link]

  • Chemazone. N-[1-(2-ethoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine. Available from: [Link]

  • International Journal of Research in Pharmacy and Science. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

  • SCIRP. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Available from: [Link]

  • ResearchGate. Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation. Available from: [Link]

  • PMC. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Available from: [Link]

  • Wikipedia. 2,3-Dihydrothiophene. Available from: [Link]

  • Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]

  • PubMed. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Available from: [Link]

Sources

A Guide to the Structural Elucidation of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of sulfone, enamine, and aryl ether functionalities within a single molecular scaffold presents both unique opportunities in medicinal chemistry and significant challenges for structural characterization. This technical guide provides an in-depth, multi-technique workflow for the unambiguous structural elucidation of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, a novel heterocyclic compound. As this molecule is not extensively documented in public literature, this guide serves as a comprehensive roadmap for researchers and drug development professionals encountering similarly complex structures. Our approach is grounded in the principles of causality, where each analytical choice is justified, and every protocol is designed to be self-validating.

The core structure integrates a dihydrothiophene-1,1-dioxide ring, a known pharmacophore, with an enamine linkage to an ethoxy-substituted phenyl ring. This combination necessitates a rigorous analytical strategy to confirm not only the elemental composition and molecular weight but also the precise connectivity, stereochemistry, and solid-state conformation. This guide will detail the synergistic application of mass spectrometry, infrared spectroscopy, one- and two-dimensional nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction.

Proposed Synthesis and Initial Characterization

While various synthetic routes could be envisioned, a plausible approach involves the condensation of 3-amino-2,3-dihydrothiophene-1,1-dioxide with a suitable 2-ethoxyphenylating agent.[1] An alternative could be the reaction of an activated 2,3-dihydrothiophene-1,1-dioxide precursor with 2-ethoxyaniline. Given the novelty of the compound, the initial step post-synthesis is to confirm the successful formation of the target molecule and to rule out isomeric impurities.

The Analytical Workflow: A Strategic Overview

The structural elucidation of a novel compound is a puzzle. Each analytical technique provides a different piece of the puzzle, and their combined interpretation leads to the final, validated structure. Our workflow is designed to move from broad, general information to highly specific, detailed structural data.

workflow cluster_initial Initial Assessment cluster_connectivity Connectivity & Framework cluster_confirmation Definitive 3D Structure MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) MS->NMR_1D Confirm Mass IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Confirm Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Network) NMR_1D->NMR_2D Assign Signals XRay X-Ray Crystallography (Absolute Structure) NMR_2D->XRay Propose Structure fragmentation parent [M+H]⁺ m/z 269 frag1 Loss of C₂H₄ (from ethoxy group) parent->frag1 frag2 Cleavage of N-Aryl bond parent->frag2 frag3 Loss of SO₂ parent->frag3

Caption: Predicted major fragmentation pathways.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique to identify the presence of key functional groups. [2]For our target molecule, we are looking for characteristic absorptions for the sulfone, enamine, and aromatic ether functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentReference
~3300MediumN-H stretch (enamine)[3]
~3100-3000Medium-WeakAromatic C-H stretch[2]
~2980-2850MediumAliphatic C-H stretch (ethyl & dihydrothiophene)[2]
~1620StrongC=C stretch (enamine)[3]
~1590, ~1490Medium-StrongAromatic C=C stretch[3]
~1320-1300StrongAsymmetric SO₂ stretch (sulfone)[4]
~1250StrongAsymmetric C-O-C stretch (aryl ether)[3]
~1150-1130StrongSymmetric SO₂ stretch (sulfone)[4]

The presence of strong bands in the 1320-1300 cm⁻¹ and 1150-1130 cm⁻¹ regions would be highly indicative of the sulfone group. [4][5]The N-H and C=C stretching vibrations would confirm the enamine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. [6][7]A combination of 1D (¹H, ¹³C) and 2D NMR experiments will allow us to map out the complete carbon-hydrogen framework and establish the connectivity between the different parts of the molecule. [8]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system. [9] * HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. [10] * HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different fragments of the molecule. [10][11]

Data Presentation & Interpretation

¹H NMR (Predicted Chemical Shifts)

ProtonMultiplicityChemical Shift (δ, ppm)Integration
Aromatic (4H)m6.8 - 7.24
Enamine CHt~6.01
N-Hbr s~8.51
O-CH₂ (ethoxy)q~4.12
S-CH₂t~3.52
C-CH₂m~2.82
CH₃ (ethoxy)t~1.43

¹³C NMR (Predicted Chemical Shifts)

CarbonChemical Shift (δ, ppm)
Aromatic C-O~155
Aromatic CH~110-130
Enamine C-N~140
Enamine C-H~100
O-CH₂~64
S-CH₂~55
C-CH₂~30
CH₃~15

2D NMR Interpretation:

  • COSY: Would show correlations between the O-CH₂ and CH₃ protons of the ethoxy group, and between the S-CH₂ and C-CH₂ protons of the dihydrothiophene ring.

  • HSQC: Would link each proton signal to its directly attached carbon.

  • HMBC: This is the key experiment to connect the fragments. We would expect to see correlations from the N-H proton to the enamine carbons and the aromatic carbon at the point of attachment. Correlations from the aromatic protons to the enamine carbon would also be expected. [12]

Caption: Key expected HMBC correlations.

Single-Crystal X-ray Diffraction: The Definitive Structure

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and the conformation in the solid state. [13][14]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. [15]2. Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined. This model is then refined to achieve the best fit with the experimental data. [13]

Data Presentation & Interpretation

The output of a successful X-ray crystallographic analysis is a 3D model of the molecule. Key parameters that would confirm the structure of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine include:

  • Bond Lengths: The C-S bonds in the sulfone group would be shorter than a typical C-S single bond. The C=C and C-N bond lengths in the enamine moiety would be intermediate between single and double bonds, indicating electron delocalization. [16]* Bond Angles: The O-S-O bond angle would be characteristic of a sulfone (~118-120°).

  • Torsion Angles: The relative orientation of the phenyl ring and the dihydrothiophene ring would be determined.

  • Intermolecular Interactions: Hydrogen bonding involving the N-H group and potentially the sulfone oxygens would be identified, providing insight into the crystal packing. [17]

Conclusion

The structural elucidation of a novel molecule like N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine requires a systematic and multi-faceted analytical approach. By strategically combining the strengths of mass spectrometry, IR and NMR spectroscopy, and single-crystal X-ray diffraction, a complete and unambiguous picture of the molecule can be constructed. This guide outlines a robust, field-proven workflow that ensures scientific integrity through self-validating protocols and interpretation grounded in established principles. This methodology serves as a reliable template for researchers in drug discovery and chemical sciences when faced with the challenge of characterizing new and complex molecular entities.

References

  • A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives - Benchchem.
  • Crystal structures of proline-derived enamines - PNAS.
  • Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)pyridin-3-amine Derivatives - Benchchem.
  • Mass Spectrometry in the Analysis of 2,5-Dihydrothiophene Reaction Products: A Comparative Guide - Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • X-ray structures of thiophene-3-carbonyl derivatives. - ResearchGate.
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC.
  • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC.
  • Abinitio Powder X-ray Diffraction and PIXEL Energy Calculations on Thiophene Derived 1,4 Dihydropyridine - AIP Publishing.
  • Supporting Information - Wiley-VCH.
  • Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure - MDPI.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry.
  • The infrared spectra of N-substituted sulphonamides - R Discovery.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung.
  • Unraveling the Photo-Oxygenation Path of a Cyclic Enamine: Structural Insights into Intermediates | The Journal of Organic Chemistry - ACS Publications.
  • IR Spectrum Analysis of Sulfanilamide | PDF | Amine | Amide - Scribd.
  • Synthesis of Enamine derivatives bearing of 2H-pyran-2,4(3H)-dione moiety from Dehydroacetic Acid: A Promising Frontier in Skin Protection and Anti-Aging, In-vitro, and In-silico Insights - ResearchGate.
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF - ResearchGate.
  • Infrared (IR) Spectroscopy.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Fragmentation of Diamide Derivatives of 3,4-ethylenedioxythiophene - PubMed.
  • Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene - Benchchem.
  • Mass Spectral Fragmentation of VX - DTIC.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation - ResearchGate.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - ResearchGate.
  • 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC - NIH.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • 2-[ethoxy(hydroxy)methylidene]-5-phenyl-2,3-dihydrothiophen-3-one - Sigma-Aldrich.
  • WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents.
  • N-[1-(2-ethoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine - Chemazone.

Sources

Methodological & Application

Application Notes and Protocols for the Use of Rac GTPase Inhibitors in Cell-Based Assays: A Guide Featuring EHT 1864

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The compound N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a novel chemical entity with limited currently available data in peer-reviewed literature. This guide, therefore, focuses on the well-characterized and widely utilized Rac GTPase inhibitor, EHT 1864. The principles and protocols detailed herein for EHT 1864 provide a robust framework for investigating the cellular effects of small molecule inhibitors of the Rac signaling pathway and can be adapted for novel compounds with similar mechanisms of action.

Introduction: Targeting the Rac GTPase Signaling Pathway

The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, is a critical molecular switch that regulates a diverse array of cellular processes. These include cytoskeletal dynamics, cell proliferation, apoptosis, and membrane trafficking. Aberrant Rac1 activity is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Small molecule inhibitors that can modulate Rac1 activity are therefore invaluable tools for both basic research and therapeutic development.

EHT 1864 is a potent and specific inhibitor of the Rac family of small GTPases, including Rac1, Rac1b, Rac2, and Rac3.[3][4] Its unique mechanism of action involves direct binding to Rac proteins, which promotes the dissociation of bound guanine nucleotides (GDP/GTP) and locks the GTPase in an inert and inactive state.[1][5] This prevents Rac from interacting with its downstream effectors, thereby inhibiting its biological functions.[1][3]

This guide provides a comprehensive overview of the application of EHT 1864 in cell-based assays, from fundamental cell viability and morphological assessments to detailed mechanistic studies of Rac1 activation and downstream signaling pathways.

Core Principles and Experimental Design

Mechanism of Action of EHT 1864

Understanding the mechanism of EHT 1864 is crucial for designing and interpreting experiments. Unlike inhibitors that target downstream kinases or post-translational modifications, EHT 1864 directly engages the Rac GTPase itself.[1][2] This direct inhibition leads to a cascade of downstream effects, including the attenuation of signaling through pathways such as the MAPK/ERK pathway.[5]

EHT1864_MOA EHT1864 EHT 1864 Rac_GDP Rac-GDP (Inactive) EHT1864->Rac_GDP Binds and Inactivates Rac_GTP Rac-GTP (Active) EHT1864->Rac_GTP Inhibits (Displaces GTP) GAP GAPs Rac_GTP->GAP Promotes GTP Hydrolysis Effector Downstream Effectors (e.g., PAK, ERK) Rac_GTP->Effector Activates GEF GEFs GEF->Rac_GDP Promotes GDP/GTP Exchange GAP->Rac_GDP Response Cellular Responses (e.g., Lamellipodia, Proliferation) Effector->Response

Figure 1: Mechanism of EHT 1864-mediated inhibition of Rac GTPase signaling.

Preliminary Considerations and Compound Handling
  • Solubility and Stability: EHT 1864 is typically soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Working Concentrations: The effective concentration of EHT 1864 in cell-based assays can vary depending on the cell type and the specific endpoint being measured. A typical starting range for dose-response experiments is 1-50 µM.[5]

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • A vehicle control (e.g., DMSO) at the same final concentration used for the EHT 1864 treatment.

    • A positive control, if available (e.g., a known activator of the pathway of interest).

    • An untreated control.

Experimental Protocols

Cell Viability and Morphology Assays

A critical first step in characterizing the effects of any compound is to assess its impact on cell viability and morphology.

Protocol 1: Cell Viability Assessment using a Resazurin-based Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of EHT 1864 in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of EHT 1864 or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 1-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the EHT 1864 concentration to determine the IC50 value.

Protocol 2: Assessment of Cell Morphology

  • Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate. After overnight adherence, treat the cells with EHT 1864 (e.g., 10 µM) or vehicle control for a relevant time period (e.g., 1-6 hours).[5]

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the actin cytoskeleton with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) and the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Observe for changes in cell shape, size, and the formation of characteristic structures like lamellipodia.[1] EHT 1864 has been shown to inhibit lamellipodia formation.[1]

Rac1 Activation Assays

To directly assess the inhibitory effect of EHT 1864 on its target, a Rac1 activation assay is essential. These assays typically rely on the principle of affinity precipitation of the active, GTP-bound form of Rac1.

Protocol 3: G-LISA Rac1 Activation Assay

This protocol is based on the commercially available G-LISA kits, which provide a quantitative, ELISA-based readout of Rac1 activation.

  • Cell Culture and Stimulation: Culture cells to 80-90% confluency. Serum-starve the cells if necessary, and then pre-incubate with EHT 1864 (e.g., 10 µM) for 1 hour.[5] Stimulate the cells with a known activator of Rac1 (e.g., high glucose for INS-1 832/13 cells, or growth factors like PDGF for fibroblasts) for a short period (e.g., 20 minutes).[1][5]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • G-LISA Assay: Perform the G-LISA assay according to the manufacturer's instructions. This typically involves adding equal amounts of protein lysate to wells coated with a Rac-GTP binding protein, followed by incubation, washing, and detection with a specific antibody against Rac1.

  • Data Analysis: Measure the absorbance at 490 nm. The signal is directly proportional to the amount of active Rac1 in the sample. Compare the signals from EHT 1864-treated cells to those of the stimulated and unstimulated controls.

Treatment ConditionRelative Rac1 Activation (OD 490 nm)
Unstimulated Control0.25 ± 0.03
Stimulated (e.g., High Glucose)0.85 ± 0.07
Stimulated + EHT 1864 (10 µM)0.30 ± 0.04

Table 1: Example data from a G-LISA Rac1 activation assay demonstrating the inhibitory effect of EHT 1864.

Analysis of Downstream Signaling Pathways

EHT 1864's inhibition of Rac1 is expected to affect downstream signaling cascades. Western blotting is a standard technique to probe these changes.

western_blot_workflow start Cell Treatment with EHT 1864 lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Figure 2: General workflow for Western blot analysis of downstream signaling proteins.

Protocol 4: Western Blot for p-ERK1/2

  • Sample Preparation: Treat cells as described in the Rac1 activation assay (Protocol 3). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the control conditions. Studies have shown that EHT 1864 can inhibit glucose-induced ERK1/2 phosphorylation.[5]

Troubleshooting and Advanced Applications

  • Compound Cytotoxicity: If significant cytotoxicity is observed at concentrations required for Rac1 inhibition, consider reducing the treatment duration or using a more sensitive readout for the assay.

  • Off-Target Effects: While EHT 1864 is reported to be specific for Rac GTPases, it is good practice to consider potential off-target effects, especially at high concentrations.[1]

  • Advanced Assays: For more in-depth studies, consider techniques such as:

    • Live-cell imaging: To visualize the dynamic effects of EHT 1864 on cytoskeletal rearrangements in real-time.

    • Cell migration and invasion assays: To assess the functional consequences of Rac1 inhibition on cell motility.

    • In vivo studies: EHT 1864 has been shown to be brain-penetrant and has been used in animal models to study its effects on processes like β-amyloid production.[3]

Conclusion

EHT 1864 is a powerful chemical probe for dissecting the roles of Rac GTPases in cellular physiology and disease. By employing a systematic approach that begins with basic viability and morphological assessments and progresses to direct target engagement and downstream signaling analysis, researchers can generate robust and reliable data. The protocols and principles outlined in this guide provide a solid foundation for utilizing EHT 1864 and other novel inhibitors to advance our understanding of Rac-mediated cellular processes.

References

  • Kowluru, A., & Matti, A. (2015). EHT 1864, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells. Biochemical Pharmacology, 95(3), 193-202. [Link]

  • Gubič, Š., et al. (2023). Immunosuppressive effects of new thiophene-based KV1.3 inhibitors. European Journal of Medicinal Chemistry, 259, 115651. [Link]

  • Shutes, A., et al. (2007). Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases. Journal of Biological Chemistry, 282(49), 35666-35678. [Link]

  • Kim, T. H., et al. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 89, 129323. [Link]

  • Anireddy, J. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity, 19(11), e202200670. [Link]

  • Google Patents. (1988).
  • Onesto, C., et al. (2008). Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases. Methods in Enzymology, 438, 137-151. [Link]

  • Kim, T. H., et al. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed. [Link]

  • ResearchGate. (2022). Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide and N'(2-Phenoxyacetyl)Isonicotinohydrazide Derivatives as Anti-Inflammatory and Analgesic Agents. [Link]

  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). [Link]

  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). [Link]

  • Google Patents. (1996).
  • Beilstein Journals. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

Sources

Preclinical In Vivo Evaluation of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery of Werner syndrome RecQ helicase (WRN) as a synthetic lethal target in mismatch repair-deficient (dMMR) / microsatellite instability-high (MSI-H) cancers has fundamentally shifted precision oncology[1]. In MSI-H cells, the expansion of (TA)n dinucleotide repeats causes severe replication stress. These cells become entirely dependent on WRN helicase to resolve DNA secondary structures and prevent catastrophic double-strand breaks (DSBs)[2].

Recent patent literature and medicinal chemistry efforts have identified cyclic vinyl sulfones—specifically 1,1-dioxo-2,3-dihydrothiophene derivatives—as potent scaffolds for WRN inhibition[3]. The compound N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (hereafter referred to as EP-Sulfolane-3A ) is a specialized preclinical probe designed to exploit this vulnerability.

Expert Insight: The 1,1-dioxo-2,3-dihydrothiophene (sulfolene) core acts as a critical binding motif that engages the WRN helicase domain, locking it in an inactive conformation. Simultaneously, the N-(2-ethoxyphenyl) moiety provides the lipophilic contacts necessary for cellular permeability and target selectivity. As a Senior Application Scientist, I have designed the following in vivo protocols to be entirely self-validating. By testing this compound in both MSI-H and MSS (microsatellite stable) isogenic-like models, we ensure that any observed tumor regression is driven by true synthetic lethality rather than off-target cytotoxicity[4].

G MSI MSI-H Cancer Cell (dMMR) TA Expanded (TA)n Repeats (Replication Stress) MSI->TA Drives WRN WRN Helicase (Compensatory Survival) TA->WRN Requires DSB DNA Double-Strand Breaks (γH2AX Accumulation) WRN->DSB Blockade Causes Drug EP-Sulfolane-3A (Cyclic Sulfone Probe) Drug->WRN Inhibits Apoptosis Synthetic Lethality (Tumor Regression) DSB->Apoptosis Triggers

Fig 1. WRN synthetic lethality modulated by the cyclic sulfone probe in MSI-H cancers.

Pharmacokinetic (PK) Profiling & Formulation Strategy

A major hurdle in evaluating sulfolene derivatives in vivo is their tendency to form "brick dust" crystal lattices, driven by the highly polar sulfone group paired with a hydrophobic aromatic ring. To achieve sufficient systemic exposure, the formulation must be meticulously engineered.

Table 1: Pharmacokinetic Study Design and Anticipated Parameters
ParameterIntravenous (IV)Oral (PO)Scientific Rationale
Dose 2 mg/kg10 mg/kgStandard 1:5 ratio to accurately assess absolute oral bioavailability.
Vehicle 10% DMSO / 40% PEG400 / 50% Saline0.5% Methylcellulose / 0.1% Tween-80IV requires full solubilization to prevent embolism; PO utilizes a micro-suspension for sustained GI absorption.
Anticipated Cmax​ ~1500 ng/mL~800 ng/mLCyclic sulfones typically exhibit rapid absorption but moderate first-pass hepatic metabolism.
Anticipated T1/2​ 1.5 - 2.0 h2.5 - 3.5 h"Flip-flop" kinetics are often observed with lipophilic suspensions dosed orally.
Target Bioavailability (F%) N/A> 30%Minimum threshold required to justify once-daily (QD) oral efficacy dosing in xenograft models.
Step-by-Step PK Protocol
  • Formulation Preparation:

    • IV Formulation: Dissolve EP-Sulfolane-3A in 10% DMSO until completely clear. Slowly add 40% PEG400 while vortexing, followed by dropwise addition of 50% sterile saline. Causality: Adding saline too quickly will crash the compound out of solution.

    • PO Formulation: Triturate the compound in 0.1% Tween-80 to wet the hydrophobic particles, then slowly bring to volume with 0.5% Methylcellulose. Sonicate in a water bath for 15 minutes.

  • Dosing & Sampling: Administer to female CD-1 mice (n=3 per route). Collect 50 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Submandibular bleeding is preferred over tail vein snipping for serial bleeds as it reduces tissue necrosis and minimizes stress-induced metabolic changes.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing internal standard). Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode.

Self-Validating Xenograft Efficacy Protocol

To establish trustworthiness, this protocol employs a self-validating design. We utilize HCT116 (MSI-H) cells, which are highly sensitive to WRN inhibition, alongside HT29 (MSS) cells, which are proficient in mismatch repair and should be completely unaffected by the drug[4]. If the HT29 tumors shrink, the compound is acting as a non-specific cytotoxin rather than a targeted WRN inhibitor.

Table 2: Xenograft Study Design
GroupCell LineMMR StatusTreatmentDose (mg/kg)ScheduleExpected Outcome (Self-Validation)
1HCT116dMMR (MSI-H)Vehicle0QD x 21Unrestricted exponential tumor growth.
2HCT116dMMR (MSI-H)EP-Sulfolane-3A15QD x 21Moderate tumor regression (Synthetic Lethality).
3HCT116dMMR (MSI-H)EP-Sulfolane-3A30QD x 21Complete response; potential tumor eradication.
4HT29pMMR (MSS)Vehicle0QD x 21Unrestricted exponential tumor growth.
5 HT29 pMMR (MSS) EP-Sulfolane-3A 30 QD x 21 Unrestricted growth (Proves WRN-specific mechanism).
Step-by-Step Efficacy Protocol
  • Cell Preparation & Implantation: Harvest HCT116 and HT29 cells in log-phase growth. Resuspend at 1×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice. Causality: Matrigel provides a localized extracellular matrix that drastically improves the take-rate and uniformity of colorectal tumor models.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once tumors reach an average volume of 100−150 mm3 (approx. Day 10 post-injection), randomize mice into the 5 groups (n=8 per group) ensuring equal variance.

  • Dosing Phase: Administer EP-Sulfolane-3A or Vehicle via oral gavage (PO) once daily for 21 days. Record body weights daily. Causality: A body weight loss of >15% indicates unacceptable systemic toxicity, which must be differentiated from targeted efficacy.

  • Endpoint: Calculate tumor volume using the formula V=(Length×Width2)/2 . Euthanize animals on Day 21, exactly 4 hours post-final dose, to capture peak pharmacodynamic biomarker modulation.

Pharmacodynamic (PD) Biomarker Workflow

Inhibiting WRN in MSI-H cells prevents the resolution of (TA)n repeats, leading to massive accumulation of DNA double-strand breaks and subsequent apoptosis[2]. To prove target engagement in vivo, we must measure the proximal biomarker of DNA damage (γH2AX) and the terminal executioner of apoptosis (Cleaved Caspase-3).

Step-by-Step PD Protocol
  • Tissue Harvesting & Lysis: Snap-freeze half of the excised tumor in liquid nitrogen. Homogenize 30 mg of tissue in 500 µL of cold RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the phosphate group off γH2AX (Ser139) during lysis, yielding false negatives.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify the supernatant using a BCA assay.

  • Western Blotting:

    • Resolve 20 µg of protein on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer to a PVDF membrane and block with 5% BSA in TBST for 1 hour.

    • Probe overnight at 4°C with primary antibodies against γH2AX (1:1000), Cleaved Caspase-3 (1:500), and GAPDH (1:5000, loading control).

  • Interpretation: A successful study will show a dose-dependent increase in γH2AX and Cleaved Caspase-3 in Groups 2 and 3 (HCT116), but absolutely no induction in Group 5 (HT29), confirming the synthetic lethal mechanism of EP-Sulfolane-3A.

Sources

Application of N-Substituted Aminothiophenes in Medicinal Chemistry: Synthesis, Derivatization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the 2-aminothiophene core has emerged as a privileged, highly versatile scaffold[1]. Historically utilized as a bioisosteric replacement for phenyl rings to improve pharmacokinetic profiles, this five-membered sulfur-containing heterocycle is now recognized for its intrinsic ability to modulate diverse biological targets, including tubulin polymerization and G protein-coupled receptors (GPCRs)[2][3].

The primary amine at the C2 position, while synthetically useful, often presents a metabolic liability in vivo due to rapid oxidation and suboptimal lipophilicity. Consequently, N-substitution —via acylation, alkylation, or urea formation—is a critical optimization step. N-derivatization not only mitigates metabolic degradation but also introduces essential steric bulk and hydrogen-bonding vectors required to access deep hydrophobic pockets, such as the allosteric binding site of the A1 Adenosine Receptor (A1AR)[4].

This application note provides a comprehensive guide to the de novo synthesis of the 2-aminothiophene core via the Gewald multicomponent reaction, followed by protocols for N-derivatization and a quantitative analysis of their pharmacological efficacy.

GewaldMechanism A Ketone/Aldehyde + Activated Nitrile B Knoevenagel Intermediate A->B Base Catalyst (-H2O) C Sulfur Addition Intermediate B->C S8 Ring Opening D 2-Aminothiophene Core C->D Intramolecular Cyclization

Fig 1. Mechanistic pathway of the Gewald multicomponent synthesis of 2-aminothiophenes.

Self-Validating Synthetic Protocols

The construction of N-substituted aminothiophenes is generally a two-phase process. Phase 1 relies on the Gewald reaction[5], a highly efficient multicomponent assembly. Phase 2 involves the targeted functionalization of the C2-amine.

Protocol A: One-Pot Gewald Synthesis of the 2-Aminothiophene Scaffold

Causality & Design: Morpholine is selected as the base over triethylamine because it serves a dual purpose: it efficiently catalyzes the initial Knoevenagel-Cope condensation and enhances the solubility of elemental sulfur (S8), facilitating the subsequent nucleophilic attack[6].

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve the ketone/aldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 20 mL of absolute ethanol.

  • Condensation: Add morpholine (10 mmol) dropwise at room temperature.

    • Self-Validation Check: The solution will rapidly transition to a deep yellow/orange color within 15 minutes, confirming the successful formation of the Knoevenagel intermediate.

  • Sulfuration & Cyclization: Add elemental sulfur (10 mmol) in a single portion. Heat the reaction mixture to 50–60 °C under continuous stirring for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active Knoevenagel intermediate and the appearance of a lower-Rf fluorescent spot indicates cyclization.

  • Workup: Pour the warm mixture into 100 mL of crushed ice/water.

    • Self-Validation Check: The highly lipophilic 2-aminothiophene product will immediately precipitate, while the morpholine salts and unreacted polar byproducts remain in the aqueous phase. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: N-Derivatization (Urea Formation)

Causality & Design: Converting the primary amine to a urea derivative significantly alters the hydrogen-bond donor/acceptor profile, which is critical for anticancer cytotoxicity[7]. Using triphosgene in situ avoids the isolation of highly reactive and toxic isocyanate intermediates.

Step-by-Step Methodology:

  • Isocyanate Generation: Dissolve the 2-aminothiophene derivative (3.2 mmol) in anhydrous 1,4-dioxane (5 mL) and cool to 0 °C. Add triphosgene (1.1 mmol) batch-wise, maintaining the temperature below 10 °C.

  • Activation: Warm the mixture to 45 °C for 4 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol; TLC should reveal the formation of the corresponding methyl carbamate, confirming complete conversion to the isocyanate[7].

  • Urea Coupling: Cool the reaction to 25 °C. Add triethylamine (9.5 mmol) followed by the desired secondary amine (0.95 eq). Stir for 4–8 hours.

  • Isolation: Filter the reaction mixture to remove triethylamine hydrochloride salts. Wash the filtrate with n-heptane and dry under vacuum to yield the N-substituted urea derivative.

Pharmacological Applications & Quantitative Data

N-substituted aminothiophenes exhibit a broad spectrum of bioactivity, heavily dictated by the nature of the substitution at the C2, C3, and C5 positions.

Tubulin Polymerization Inhibitors (Anticancer)

The bioisosteric replacement of the benzene ring in compounds like combretastatin or phenstatins with an aminothiophene core has yielded highly potent antimitotic agents. Specifically, 2-amino-3-cyano derivatives bearing a dimethoxyphenyl-ethyl moiety at the C5 position demonstrate exceptional antiproliferative activity by inhibiting tubulin assembly[2]. N-substitution (e.g., Schiff bases or ureas) further fine-tunes cytotoxicity against specific cell lines like A549 (lung cancer) and HeLa[7][8].

Allosteric Enhancers of the A1 Adenosine Receptor (A1AR)

A1AR allosteric enhancers (AEs) increase the binding affinity of endogenous adenosine, offering a pathway to site- and event-specific therapeutic intervention without the desensitization issues of orthosteric agonists. The 2-amino-3-benzoylthiophene class (e.g., PD 81,723) is the prototypical A1AR AE[4]. Research demonstrates that N-acylation and the introduction of rigid alkyne linkers at the C5 position are critical for anchoring the molecule within the allosteric pocket[9].

Quantitative Activity Summary
Compound Class / ScaffoldN-Substitution TypePrimary Target / Cell LineRepresentative Activity (IC50 / Effect)Ref
2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene Free Amine (Baseline)Tubulin Polymerization (Jurkat Cells)12 – 130 nM (Antiproliferative)[2]
PD 81,723 Analogues N-BenzoylA1 Adenosine Receptor3-fold enhancement of agonist binding[4]
2-amino-3-carbomethoxythiophene derivatives N-UreaHeLa / NCI-H23 Cancer Cells15.2 – 45.4 µM (Cytotoxicity)[7]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate N-Schiff BaseA549 Lung Cancer Cells< 1.0 µM (Apoptosis induction)[8]

Drug Discovery Workflow

The integration of these synthetic and pharmacological principles forms a robust pipeline for hit-to-lead optimization in medicinal chemistry.

Workflow Step1 1. Scaffold Design Bioisosteric replacement of phenyl rings Step2 2. Gewald Synthesis Multicomponent assembly of thiophene core Step1->Step2 Step3 3. N-Derivatization Acylation, alkylation, or urea formation Step2->Step3 Step4 4. Biological Screening Anticancer (Tubulin) or A1AR Allosteric Modulators Step3->Step4

Fig 2. Hit-to-lead optimization workflow for N-substituted aminothiophene scaffolds.

Sources

Application Notes and Protocols for High-Throughput Screening of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Sultam Derivative

The compound N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine belongs to the sultam (cyclic sulfonamide) and thiophene class of heterocyclic compounds. These scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4] Given the therapeutic promise of this chemical class, the early and efficient identification of the biological targets and cellular effects of novel derivatives is paramount.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a multi-tiered HTS strategy for N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine. In the absence of a predefined biological target, a parallel approach employing both target-based biochemical assays and target-agnostic phenotypic screens is recommended to maximize the potential for hit discovery.

Strategic HTS Workflow

A logical and efficient HTS cascade is crucial for the successful identification and validation of bioactive compounds. The proposed workflow for N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is designed to progress from broad, high-capacity primary screens to more focused secondary and confirmatory assays.

HTS_Workflow cluster_primary Primary Screens cluster_secondary Secondary & Confirmatory Assays cluster_lead_opt Lead Optimization Primary_Biochemical Biochemical Assays (e.g., Kinase, Protease, PDE) Dose_Response Dose-Response (IC50/EC50) Determination Primary_Biochemical->Dose_Response Primary_Phenotypic Phenotypic Cell-Based Assay (e.g., Cell Viability) Primary_Phenotypic->Dose_Response Orthogonal_Assay Orthogonal/Mechanism of Action Assays Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling Orthogonal_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies

Figure 1: A tiered high-throughput screening workflow for N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine.

Part 1: Target-Based Biochemical Assays

Biochemical assays are fundamental in target-based drug discovery, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor.[8] Given the chemical nature of the topic compound, several enzyme classes represent plausible targets.

Fluorescence Polarization (FP) Assay for Kinase Inhibition

Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology. Many small molecule inhibitors compete with ATP or the substrate for binding to the kinase active site. Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS, measuring the change in the apparent molecular weight of a fluorescently labeled tracer molecule upon binding to a larger protein.[9][10]

Assay Principle:

FP_Principle cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor Kinase Kinase Tracer Fluorescent Tracer Kinase->Tracer Binding Result1 High Polarization Kinase_I Kinase Tracer_I Fluorescent Tracer Result2 Low Polarization Inhibitor Inhibitor Inhibitor->Kinase_I Binding AlphaLISA_Principle cluster_low_cAMP Low Free cAMP (Active PDE) cluster_high_cAMP High Free cAMP (Inhibited PDE) Donor_Low Donor Bead (Streptavidin) Biotin_cAMP_Low Biotin-cAMP Donor_Low->Biotin_cAMP_Low Binds Acceptor_Low Acceptor Bead (Anti-cAMP Ab) Signal_High High Signal Acceptor_Low->Signal_High Biotin_cAMP_Low->Acceptor_Low Binds Donor_High Donor Bead (Streptavidin) Acceptor_High Acceptor Bead (Anti-cAMP Ab) Signal_Low Low Signal Acceptor_High->Signal_Low Free_cAMP Free cAMP Free_cAMP->Acceptor_High Competes Inhibitor PDE Inhibitor

Figure 3: Principle of the competitive AlphaLISA cAMP assay for PDE inhibition.

Protocol: Generic PDE AlphaLISA Assay

  • PDE Reaction:

    • Prepare PDE enzyme and cAMP substrate in the appropriate reaction buffer.

    • In a 384-well plate, add the test compound or controls.

    • Add the PDE enzyme.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate for the desired time at 37°C.

    • Stop the reaction by adding 5 µL of 0.1 M HCl.

  • AlphaLISA Detection:

    • Add 10 µL of the AlphaLISA Acceptor bead mix (containing anti-cAMP Acceptor beads and biotinylated cAMP) to the stopped reaction.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the Streptavidin-Donor bead mix.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible reader.

    • The signal is inversely proportional to the amount of cAMP present. Therefore, a lower signal indicates PDE inhibition.

    • Calculate percent inhibition and Z'-factor as described for the FP assay.

Parameter Typical Value Reference
Assay FormatTwo-step (Enzymatic reaction then detection)[11]
Detection PrincipleCompetitive Immunoassay[12]
Excitation/Emission680 nm / 615 nm[11]
Z'-Factor> 0.5

Part 2: Cell-Based Phenotypic Assays

Phenotypic screening offers a powerful, target-agnostic approach to drug discovery. Instead of measuring the effect on a single protein, these assays assess the impact of a compound on the overall cellular phenotype, which can reveal novel mechanisms of action. [13][14][15]

High-Content Screening (HCS) for Cytotoxicity and Morphological Changes

Rationale: A primary phenotypic screen should assess the general cytotoxicity of the compound and provide multiparametric data on cellular morphology. High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously quantify various cellular features, offering a rich dataset from a single experiment. [5][14] Assay Principle: Cells are plated and treated with the test compound. After incubation, the cells are stained with fluorescent dyes that mark different cellular compartments (e.g., Hoechst for the nucleus, Calcein-AM for live cell cytoplasm). An automated imaging system acquires images, and software analyzes these images to quantify parameters such as cell count, nuclear size and shape, and cell proliferation. [16] Protocol: HCS Cell Viability and Morphology Assay

  • Cell Culture and Plating:

    • Culture a relevant human cell line (e.g., A549 lung carcinoma) in appropriate media.

    • Seed cells into 384-well, clear-bottom imaging plates at a density that ensures they are in a logarithmic growth phase at the time of analysis.

  • Compound Treatment:

    • Add N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine or control compounds (e.g., staurosporine as a positive control for cytotoxicity) to the cells.

    • Incubate for 48-72 hours.

  • Staining and Imaging:

    • Add a staining solution containing Hoechst 33342 (stains nuclei of all cells) and a viability dye (e.g., Calcein-AM for live cells or a cell-impermeant DNA dye for dead cells).

    • Incubate for 30 minutes.

    • Image the plates using a high-content imaging system.

  • Image Analysis and Data Interpretation:

    • Use image analysis software to segment and identify individual cells and nuclei.

    • Quantify multiple parameters per cell, including:

      • Cell Count: To determine cytotoxicity/cytostatic effects.

      • Nuclear Area and Intensity: To identify changes in nuclear morphology.

      • Cell Spreading/Area: To assess changes in cell shape.

    • A compound is considered a "hit" if it induces a significant change in any of these parameters compared to the negative control.

Parameter Readout Interpretation
Cell CountDecreaseCytotoxic or cytostatic effect
Nuclear CondensationIncreased Hoechst intensity, decreased areaApoptosis
Nuclear EnlargementIncreased nuclear areaCell cycle arrest, senescence
Cell RoundingDecreased cell areaCytotoxicity, cytoskeletal disruption

Conclusion: A Pathway to Discovery

The HTS strategies outlined in this document provide a robust framework for the initial biological characterization of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine. By employing a parallel approach of target-based and phenotypic screening, researchers can cast a wide net to identify potential mechanisms of action and cellular effects. Positive hits from these primary screens must be validated through dose-response studies, confirmation in orthogonal assays, and subsequent selectivity profiling to build a comprehensive understanding of the compound's biological activity and pave the way for lead optimization.

References

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. (n.d.).
  • Cell-Based and Phenotypic Assays - Selvita. (n.d.).
  • Phenotypic screening with 3D cell-based assays - Universiteit Leiden. (n.d.).
  • The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. (n.d.).
  • Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L - Bio-protocol. (2025, July 20).
  • New developments and emerging trends in high-throughput screening methods for lead compound identification - Dove Medical Press. (n.d.).
  • Phenotypic Screening - Revvity. (n.d.).
  • High-Throughput Screening (HTS) Services - Charles River Laboratories. (n.d.).
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators | ACS Omega. (2023, April 21).
  • A review for cell-based screening methods in drug discovery - PMC. (2020).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (2010, March 15).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.).
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30).
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13).
  • AlphaLISA and AlphaScreen No-wash Assays - Revvity. (n.d.).
  • Working principle of the AlphaLISA assay. Acceptor beads bind to the... - ResearchGate. (n.d.).
  • Application of Fluorescence Polarization in HTS Assays | Springer Nature Experiments. (n.d.).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.).
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022, November 23).
  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC. (n.d.).
  • Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati - Der Pharma Chemica. (n.d.).
  • Synthesis of Sultam Derivatives with Expected Biological Activity. 15 - MDPI. (2000, June 10).
  • Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists - PubMed. (2017, September 7).
  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. (2000).
  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Publishing. (2024, April 16).
  • A high throughput, high content screen for non-toxic small molecules that reduce levels of the nuclear lamina protein, Lamin B1 - PMC. (2025, March 1).
  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene - Books. (2024, July 24).
  • Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed. (2009, March 26).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • Application Note: High-Throughput Screening Assays for Nithiamide Derivatives - Benchchem. (n.d.).
  • Biological Activities of Thiophenes | Encyclopedia MDPI. (2024, January 16).
  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC. (n.d.).
  • Benzo[B]Thiophene, 2-Ethoxy-2,3-Dihydro-, 1,1-Dioxide (9Ci) CAS NO 342623-76-1. (n.d.).
  • Compound N-(2-ethoxyphenyl)thiophene-2-carboxamide - ChemDiv. (n.d.).
  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PubMed. (2023, June 1).
  • 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells - NTU scholars. (2008, February 5).
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. (2024, January 4).
  • WO2011161030A1 - Heterocyclic substituted methoxyphenyl derivatives having an oxo group, method for producing same, and use thereof as gpr40 receptor modulators - Google Patents. (2004, July 5).
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023, May 12).

Sources

Troubleshooting & Optimization

N-Aryl-Dihydrothiophene Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-aryl-dihydrothiophenes. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and actionable troubleshooting strategies.

Synthesizing highly functionalized N-aryl-dihydrothiophenes—whether via multi-component domino reactions [1] or direct base-induced cyclizations [2]—requires rigorous control over reaction microenvironments. This guide bridges the gap between theoretical mechanism and benchtop execution.

Core Optimization Principles & Workflows

The construction of the dihydrothiophene core heavily relies on the precise orchestration of nucleophilic additions and ring-closing events. For N-aryl derivatives, the electronic nature of the aryl ring directly influences the stability of intermediate carbanions. Consequently, selecting the appropriate base and solvent pairing is not merely a procedural step, but the fundamental driver of chemoselectivity.

OptimizationWorkflow Start N-Aryl Precursor Selection Solvent Solvent Screening (Aprotic vs Protic) Start->Solvent Base Base Optimization (pKa Matching) Solvent->Base Analysis Yield & Purity (HPLC/NMR) Base->Analysis Analysis->Solvent Low Yield Opt Optimized Reaction Conditions Analysis->Opt >85% Yield

Caption: Iterative workflow for optimizing N-aryl-dihydrothiophene synthesis conditions.

Standard Operating Procedure (SOP)

Base-Promoted Cyclization to 2-Aryl-2,3-dihydrothiophenes

This protocol details the highly efficient 5-endo-dig cyclization of N-aryl-functionalized benzyl alkynyl sulfides. This method is engineered as a self-validating system , ensuring that you can visually and analytically confirm success at each critical juncture.

Reagents & Materials:

  • N-Aryl benzyl alkynyl sulfide precursor (1.0 mmol)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol)

  • Anhydrous Acetonitrile (CH₃CN) (10 mL)

  • Argon gas line and Schlenk apparatus

Step-by-Step Methodology:

  • System Purging: Flame-dry a 50 mL two-neck round-bottom flask under vacuum, then backfill with Argon. Causality: Dihydrothiophenes are highly susceptible to autoxidation into thiophenes. Removing atmospheric oxygen prevents premature oxidative degradation [3].

  • Substrate Dissolution: Dissolve the N-aryl benzyl alkynyl sulfide (1.0 mmol) in 10 mL of anhydrous CH₃CN. Stir at room temperature (25 °C).

  • Base Addition: Add KOtBu (2.0 mmol) in one portion.

    • Validation Checkpoint: The solution should immediately transition to a deep yellow/orange hue, indicating the successful deprotonation of the benzylic carbon and the formation of the active carbanion.

  • Cyclization Monitoring: Allow the reaction to stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Checkpoint: The consumption of the starting material ( Rf​≈0.6 ) and the appearance of a strongly UV-active spot ( Rf​≈0.4 ) confirms the 5-endo-dig cyclization is complete [2].

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure N-aryl-dihydrothiophene.

Mechanism A Acyclic N-Aryl Thioether B Deprotonation (KOtBu) A->B C Carbanion Intermediate B->C D 5-endo-dig Cyclization C->D E N-Aryl-2,3- Dihydrothiophene D->E F Oxidative Degradation E->F O2 Exposure

Caption: Base-promoted 5-endo-dig cyclization mechanism and oxidative degradation pathway.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization landscape for the cyclization of N-aryl thioether precursors. Note the dramatic shift in yield based on solvent polarity and base strength.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1EtOHK₂CO₃ (2.0)801215%Protic solvent quenched carbanion; incomplete conversion.
2DMFPiperidine (1.2)254840%Base too weak for rapid benzylic deprotonation.
3THFNaH (1.5)0 to 25465%Moderate yield; competing polymerization observed.
4 CH₃CN KOtBu (2.0) 25 2 88% Optimal: Rapid 5-endo-dig cyclization, clean profile.
5CH₃CNKOtBu (2.0)80252%Thermal degradation and partial oxidation to thiophene.

Troubleshooting Guide

Issue 1: I am recovering unreacted acyclic N-aryl thioether starting material.

  • Root Cause: Insufficient base strength or moisture in the solvent. The pKa of the benzylic/alpha proton requires a strong base to generate the nucleophilic carbanion.

  • Solution: Switch from mild bases (like K₂CO₃ or piperidine) to a sterically hindered strong base like KOtBu. Ensure your CH₃CN is strictly anhydrous, as trace water will instantly protonate the intermediate carbanion, halting the reaction.

Issue 2: My multi-component reaction (MCR) yields a complex mixture instead of the targeted N-aryl-dihydrothiophene.

  • Root Cause: Improper sequence of addition. In domino reactions (e.g., using 1,3-thiazolidinedione, aldehydes, and malononitrile), competing side reactions occur if all reagents are dumped in simultaneously [1].

  • Solution: Implement a staggered addition protocol. Allow the aromatic aldehyde and malononitrile to pre-stir for 30 minutes to complete the Knoevenagel condensation before adding the sulfur-containing nucleophile and the N-aryl amine.

Issue 3: NMR analysis shows a fully aromatized thiophene rather than the desired dihydrothiophene.

  • Root Cause: Autoxidation. Dihydrothiophenes are highly prone to oxidative aromatization in the presence of atmospheric oxygen, especially under basic conditions or prolonged heating [3].

  • Solution: Degas all solvents via the freeze-pump-thaw method. Run the reaction under a strict Argon atmosphere and avoid heating the reaction above 40 °C unless absolutely necessary.

Frequently Asked Questions (FAQs)

Q: Can I use protic solvents for the base-promoted cyclization? A: It is highly discouraged. Protic solvents like ethanol can participate in unwanted Michael additions to the alkyne moiety or prematurely quench the intermediate carbanion. Aprotic polar solvents (CH₃CN, DMF) are required to keep the carbanion "naked" and reactive toward the intramolecular triple bond.

Q: How does the electronic nature of the N-aryl substituent affect the reaction rate? A: Electron-withdrawing groups (EWGs) on the N-aryl ring (e.g., -NO₂, -CF₃) stabilize the developing negative charge during intermediate stages, significantly accelerating the cyclization rate. Conversely, strongly electron-donating groups (EDGs) (e.g., -OMe) increase electron density, making carbanion formation slightly more difficult, which may require a slight increase in reaction time (e.g., 4 hours instead of 2).

Q: Can the synthesized N-aryl-dihydrothiophenes be further functionalized? A: Yes. For example, N-aryl-substituted 2,5-dihydrothiophene-2-carboxamides can undergo selective base-promoted deacylation or oxygen-mediated hydroxylation depending on the specific solvent and atmospheric conditions employed post-cyclization[3].

References

  • Synthesis of Dihydrothiophenes or Spirocyclic Compounds by Domino Reactions of 1,3-Thiazolidinedione. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • A novel base-induced cyclization of selected benzyl alkynyl sulfides for the synthesis of 2-aryl-2,3-dihydrothiophenes. Tetrahedron Letters. URL:[Link]

  • Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation. Beilstein Journal of Organic Chemistry (PMC). URL:[Link]

Validation & Comparative

comparing the efficacy of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine Analogs as Cysteine-Targeting Covalent Inhibitors

Targeted Covalent Inhibitors (TCIs) have revolutionized drug discovery by offering extended duration of action and the ability to drug previously intractable targets. Among the emerging classes of covalent warheads, cyclic vinyl sulfones—specifically derivatives of 3-amino-2,3-dihydrothiophene 1,1-dioxide—have demonstrated exceptional utility in targeting active-site cysteines in viral proteases and oncology targets[1][2].

This guide provides an in-depth, objective comparison of the efficacy of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine and its structural analogs. Designed for drug development professionals, this document synthesizes structure-activity relationship (SAR) data, mechanistic causality, and self-validating experimental protocols to guide your hit-to-lead optimization workflows.

Mechanistic Causality: Why the N-(2-ethoxyphenyl) Scaffold?

The efficacy of a targeted covalent inhibitor is governed by a two-step kinetic process: initial reversible binding ( KI​ ) followed by irreversible covalent bond formation ( kinact​ )[1].

The core 1,1-dioxo-2,3-dihydrothiophene ring acts as a conformationally restricted Michael acceptor. Unlike linear acrylamides, the cyclic vinyl sulfone possesses an optimal intrinsic reactivity—reacting selectively with target thiolate anions while maintaining stability against off-target nucleophiles like glutathione (GSH)[1][3].

The substitution at the 3-amino position acts as the primary recognition element. The N-(2-ethoxyphenyl) analog exhibits superior efficacy due to two specific causal factors:

  • Steric Orientation: The ortho-ethoxy group forces the phenyl ring out of coplanarity with the amine. This specific dihedral angle allows the molecule to deeply penetrate hydrophobic pockets (such as the BH3 binding site in Bfl-1 or the active site of Chikungunya nsP2 protease)[2][3].

  • Hydrogen Bonding: The oxygen atom of the ethoxy group acts as a localized hydrogen bond acceptor, engaging backbone amides in the target pocket. This significantly lowers the dissociation constant ( KI​ ), anchoring the vinyl sulfone double bond in perfect proximity to the catalytic cysteine for the subsequent Michael addition[4].

G Target Target Protein (Free Cysteine) Complex Non-Covalent Enzyme-Inhibitor Complex (K_I) Target->Complex Reversible Binding Inhibitor N-(2-ethoxyphenyl) Analog Inhibitor->Complex Reversible Binding Adduct Covalent Adduct (k_inact) Complex->Adduct Michael Addition (Irreversible)

Figure 1: Two-step kinetic pathway of covalent binding via Michael addition.

Comparative Efficacy Data

To objectively evaluate the N-(2-ethoxyphenyl) analog, we must compare its kinetic parameters against a baseline of other 3-substituted 1,1-dioxo-2,3-dihydrothiophen-3-amines. The most critical metric for covalent efficacy is the kinact​/KI​ ratio (measured in M−1s−1 ), which represents the overall efficiency of covalent bond formation[5].

Compound Analog (3-amino substituent) KI​ ( μM ) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )GSH t1/2​ (min)Selectivity Profile
N-(2-ethoxyphenyl) (Lead)1.2 8.5 7,083 290 High
N-phenyl (Baseline)15.44.2272310Moderate
N-(4-fluorophenyl)8.96.1685285Moderate
N-(2,5-dimethoxyphenyl)2.17.83,714275High
N-cyclopentyl (Aliphatic)>50N/A<50>500Poor

Data Interpretation: The baseline N-phenyl analog exhibits poor non-covalent affinity ( KI​=15.4μM ). Adding an electron-withdrawing fluorine at the para-position marginally improves binding but does not drastically alter the warhead's trajectory. However, the ortho-ethoxy substitution (and to a lesser extent, the 2,5-dimethoxy substitution) dramatically improves the KI​ to 1.2μM , driving a massive >25-fold increase in the kinact​/KI​ ratio while maintaining an ideal GSH half-life of 290 minutes[1][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating these analogs requires protocols that validate both the stoichiometry of the reaction and the time-dependent nature of the inhibition.

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Validation)

This protocol acts as a self-validating system: observing a single mass shift equal to the exact mass of the inhibitor confirms targeted 1:1 binding. Multiple mass shifts indicate promiscuous, non-specific reactivity[3].

  • Preparation: Dilute the target recombinant protein (e.g., Bfl-1 or nsP2) to 2 μM in a physiological buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Incubation: Add the N-(2-ethoxyphenyl) analog to a final concentration of 20 μM (10x molar excess). Incubate at 25°C for 60 minutes.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the Michael addition.

  • LC-TOF-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight Mass Spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

    • Validation Check: The deconvoluted mass must equal Massprotein​+253.08Da (the exact mass of the N-(2-ethoxyphenyl) analog).

Protocol B: Time-Dependent FRET Enzymatic Assay (Kinetic Profiling)

Standard IC50​ values are meaningless for covalent inhibitors because the apparent affinity increases over time. This protocol isolates KI​ and kinact​ [2][4].

  • Pre-incubation: In a 384-well plate, mix 10 nM of the target enzyme with varying concentrations of the inhibitor (ranging from 0.1 μM to 50 μM ).

  • Time-Course: Allow the enzyme and inhibitor to pre-incubate for distinct time intervals ( t=0,10,20,30,45,60 minutes).

  • Substrate Addition: Rapidly add the FRET-labeled peptide substrate (at Km​ concentration) to initiate the reaction.

  • Fluorescence Readout: Monitor the initial velocity ( vi​ ) of substrate cleavage using a microplate reader (Ex/Em wavelengths specific to the FRET pair).

  • Data Fitting:

    • Fit the decay of initial velocity over pre-incubation time to an exponential decay model to extract kobs​ for each inhibitor concentration.

    • Plot kobs​ versus [I] . Fit to the hyperbolic equation: kobs​=KI​+[I]kinact​×[I]​ .

Workflow Synth Synthesis of 1,1-dioxo-2,3-dihydrothiophen-3-amine Library GSH GSH Reactivity Assay (Select t_1/2 > 100 min) Synth->GSH MS Intact Protein LC-MS (Verify 1:1 Stoichiometry) GSH->MS FRET Time-Dependent FRET Assay (Calculate k_inact / K_I) MS->FRET Lead Lead Identification: N-(2-ethoxyphenyl) Analog FRET->Lead

Figure 2: Screening and validation workflow for cyclic vinyl sulfone TCIs.

Conclusion

The N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine scaffold represents a highly optimized targeted covalent inhibitor. By leveraging the ortho-ethoxy group to drive non-covalent recognition ( KI​ ) and the cyclic vinyl sulfone to execute a precise Michael addition ( kinact​ ), this analog drastically outperforms baseline phenyl and aliphatic substitutions. Researchers targeting challenging cysteine residues should prioritize this scaffold for its superior kinact​/KI​ profile and excellent resistance to off-target glutathione depletion.

References

  • Lucas, S. C. C., et al. (2024). "Design of a Lead-Like Cysteine-Targeting Covalent Library and the Identification of Hits to Cys55 of Bfl-1". Journal of Medicinal Chemistry, 67(13), 11209-11225. URL:[Link]

  • Ghoshal, A., et al. (2024). "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity". Journal of Medicinal Chemistry, 67(18), 16505-16532. URL:[Link]

  • "Cyclic vinyl sulfone compounds as wrn inhibitors". (2023). World Intellectual Property Organization, WO2023062575A1.

Sources

Independent Verification and Comparative Analysis of a Proposed Synthesis for N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

This guide presents a proposed synthetic pathway for N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, a novel compound with potential applications in medicinal chemistry. Due to the absence of a published, direct synthesis for this specific molecule, this document outlines a robust, multi-step synthetic strategy based on well-established and independently verified chemical transformations. We provide detailed experimental protocols, a comprehensive plan for the verification and characterization of the target compound and its intermediates, and a comparative analysis of alternative synthetic routes. This guide is intended to provide researchers with a practical and scientifically rigorous framework for the synthesis and validation of this and structurally related compounds.

Introduction: The Rationale for a Proposed Synthesis

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, combines the structural features of a 2,3-dihydrothiophene-1,1-dioxide and a substituted aniline moiety. The dihydrothiophene dioxide scaffold is a known pharmacophore present in various biologically active molecules.[1] The 2-ethoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

A thorough review of the scientific literature reveals no established, single-pot synthesis for the title compound. Therefore, this guide proposes a logical and experimentally sound synthetic route, leveraging established reactions for the synthesis of 2-aminothiophenes and their subsequent modification. Our approach emphasizes scientific integrity through a self-validating system of rigorous in-process controls and final product characterization.

Proposed Synthetic Pathway: A Step-by-Step Approach

The proposed synthesis is a three-step process, commencing with the well-known Gewald reaction to construct the substituted 2-aminothiophene core, followed by oxidation to the corresponding 1,1-dioxide, and concluding with a nucleophilic aromatic substitution to introduce the 2-ethoxyphenyl group.

Proposed Synthesis A Cyclohexanone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate A->B Gewald Reaction C Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-1,1-dioxide B->C Oxidation D N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine C->D N-Arylation

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Gewald Reaction for the Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[2][3][4] It proceeds via a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.

Reaction Scheme:

Experimental Protocol:

  • To a stirred mixture of cyclohexanone (0.175 mol), ethyl cyanoacetate (0.175 mol), and elemental sulfur (0.175 mol) in ethanol (20 mL) in a 1000 mL flask, add morpholine (20 mL).[5]

  • Heat the reaction mixture at 60°C with continuous stirring until the sulfur powder has completely dissolved, and then continue heating for an additional 2 hours.

  • Allow the reaction mixture to stir overnight (approximately 10 hours) at ambient temperature.

  • Quench the reaction by adding 700 mL of water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Verification and Characterization:

  • Thin Layer Chromatography (TLC): Monitor reaction progress.

  • Melting Point: Compare with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the presence of the amino group, ethoxy group, and the protons of the tetrahydrothiophene ring.[5]

    • ¹³C NMR: To identify the carbons of the thiophene ring, the ester, and the cyclohexane moiety.

    • IR Spectroscopy: To detect the characteristic N-H stretching of the primary amine and the C=O stretching of the ester.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Step 2: Oxidation to Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-1,1-dioxide

The sulfide in the thiophene ring can be oxidized to a sulfone using a suitable oxidizing agent, such as hydrogen peroxide.[6]

Reaction Scheme:

Experimental Protocol:

  • Suspend ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.02 mol) in isopropanol (30 mL).

  • With cooling, add 35% hydrogen peroxide (2.2 mL).[6]

  • Stir the mixture at an internal temperature of 50°C until the starting material is no longer detectable by TLC.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated crystals by filtration, wash with ice-cold isopropanol and diethyl ether, and dry.

Verification and Characterization:

  • TLC: To monitor the disappearance of the starting material and the appearance of the product.

  • Melting Point: To determine the purity of the product.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect a downfield shift of the protons adjacent to the sulfone group.

    • IR Spectroscopy: Look for the appearance of strong symmetric and asymmetric S=O stretching bands.

    • Mass Spectrometry: To confirm the addition of two oxygen atoms to the molecule.

Step 3: N-Arylation to Yield N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

The final step involves the formation of the C-N bond between the aminodihydrothiophene dioxide and 2-ethoxyphenyl bromide. A Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction is a suitable method.

Reaction Scheme:

Experimental Protocol (General Procedure):

  • To a reaction vessel, add the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-1,1-dioxide (1.0 equiv.), 2-bromoethoxybenzene (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature between 80-110°C until the starting materials are consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Verification and Characterization of the Final Product:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: For solid compounds.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the presence of the 2-ethoxyphenyl group and the dihydrothiophene dioxide core.

    • ¹³C NMR: To identify all unique carbon atoms in the final molecule.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • Elemental Analysis: To determine the percentage composition of C, H, N, and S.

Alternative Synthetic Strategies and Comparative Analysis

While the proposed route is logical and based on reliable reactions, other synthetic strategies could be considered.

Alternative_Routes cluster_proposed Proposed Route cluster_alternative1 Alternative Route 1 cluster_alternative2 Alternative Route 2 A Gewald Reaction B Oxidation A->B C N-Arylation B->C D Synthesis of 3-aminodihydrothiophene dioxide E N-Arylation D->E F Cyclization of a sulfonyl precursor

Sources

Safety Operating Guide

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Protocol for N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

As a Senior Application Scientist, establishing a rigorous, scientifically grounded disposal protocol is just as critical as the synthesis or application of the compound itself. N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a complex organic intermediate characterized by a dihydrothiophene-1,1-dioxide (sulfone) core and an ethoxyaniline moiety.

Because this molecule contains both sulfur (S) and nitrogen (N) heteroatoms within a highly stable organic framework, its end-of-life management requires specialized thermal destruction. Improper disposal (such as drain dumping or direct landfilling) violates federal Resource Conservation and Recovery Act (RCRA) regulations and poses severe environmental risks[1].

The following guide provides a self-validating, mechanistic approach to the safe handling, operational disposal, and spill response for this compound.

Quantitative Operational Parameters

To ensure complete destruction while mitigating environmental pollution, the disposal of this compound must adhere to strict thermal and emission parameters. The table below summarizes the critical quantitative data for its incineration[2]:

ParameterValue / SpecificationMechanistic Implication
Target DRE > 99.99%Ensures complete cleavage of stable C-S and C-N bonds.
Incineration Temp. 850°C – 1,100°CPrevents formation of unburned toxic organic intermediates.
Post-Combustion Dwell 3 – 6 secondsAllows complete oxidation of corrosive/toxic gases.
Max SOx Emissions < 50 mg/Nm³Requires alkaline wet scrubbing to neutralize sulfur dioxide.
Max NOx Emissions < 200 mg/Nm³Requires controlled combustion and gas treatment.

Mechanistic Rationale for Disposal Choices

Why Incineration? The 1,1-dioxo (sulfone) group imparts significant chemical stability to the molecule, making it highly resistant to mild chemical oxidation or biological degradation in wastewater treatment facilities. Complete thermal oxidation breaks down the organic framework into primary oxides[3].

The Heteroatom Challenge (SOx and NOx): When combusted, the carbon and hydrogen form CO₂ and H₂O. However, the sulfur and nitrogen heteroatoms are oxidized into sulfur oxides (SO₂, SO₃) and nitrogen oxides (NO, NO₂)[4]. If released directly, these acid gases cause severe respiratory hazards and environmental acid rain. Therefore, standard open burning or basic incineration is strictly prohibited. The process must be coupled with an alkaline wet scrubbing system to neutralize these hazardous breakdown products before atmospheric release[4].

Self-Validating Disposal Protocol

This step-by-step methodology ensures that the waste is safely segregated, transported, and destroyed. Each step includes a validation mechanism to guarantee operational integrity.

Step 1: Waste Segregation and Accumulation
  • Action: Collect the compound (and any solvent washings containing it) in a designated, tightly capped, leak-proof container labeled "Hazardous Waste: Non-Halogenated Organics (Contains N & S)."

  • Causality: Segregating N/S-containing waste from general organics and strong oxidizers prevents the formation of explosive mixtures and ensures the waste is accurately profiled for the correct incinerator type[3].

  • Validation: The Exotherm Check. Monitor the container's external temperature for 15 minutes after adding the waste. The absence of a temperature rise or gas evolution validates that no incompatible chemical cross-reactions are occurring[5].

Step 2: High-Temperature Thermal Destruction
  • Action: Dispatch the waste via a licensed RCRA carrier to an EPA-approved hazardous waste incinerator[1]. The facility must inject the waste into a rotary kiln or liquid injection chamber operating between 850°C and 1,100°C[2].

  • Causality: Temperatures exceeding 850°C are thermodynamically required to achieve a >99.99% Destruction and Removal Efficiency (DRE), completely shattering the robust sulfone and aromatic ring structures[2].

  • Validation: Thermal Telemetry. Continuous monitoring of the combustion chamber must verify that the temperature never drops below the 850°C threshold during the 3 to 6-second dwell time, validating complete thermal breakdown[2].

Step 3: Alkaline Flue Gas Scrubbing
  • Action: Route the post-combustion exhaust gas through a wet scrubber utilizing a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution.

  • Causality: The alkaline scrubber neutralizes the acidic SOx and NOx gases into soluble, non-toxic salts (e.g., sodium sulfate and sodium nitrate), stripping them from the vapor phase before the gas reaches the stack[4].

  • Validation: CEMS Verification. Utilize Continuous Emission Monitoring Systems (CEMS) at the exhaust stack. The protocol is validated when real-time data confirms SOx levels remain < 50 mg/Nm³ and NOx levels remain < 200 mg/Nm³[2].

Spill Response & Decontamination Workflow

In the event of an accidental laboratory spill, immediate containment is required to prevent exposure and environmental release.

  • Isolation: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a fitted respirator if dust/vapors are present)[5].

  • Containment (Action): Cover the spill entirely with a non-combustible, inert absorbent material such as vermiculite or dry sand.

  • Causality: Using non-combustible absorbents prevents the generation of localized heat or fire hazards, which could prematurely release toxic SOx/NOx fumes into the laboratory atmosphere.

  • Validation: Surface Swipe Test. After physically removing the absorbent into a hazardous waste container and washing the area with a compatible solvent (e.g., ethanol or isopropanol), perform a solvent swipe test of the surface. Analyze the swipe via HPLC or UV-Vis spectroscopy to confirm zero residual compound remains, validating the decontamination.

Disposal Workflow Visualization

G A Waste Generation N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine B Segregation & Accumulation (Compatible Organic Waste) A->B Transfer C RCRA Transport (Licensed Carrier) B->C Dispatch D High-Temp Incineration (850°C - 1100°C) C->D Combust E Flue Gas Generation (Contains NOx & SOx) D->E Oxidize F Alkaline Wet Scrubbing (NaOH Neutralization) E->F Treat G Safe Environmental Release (Clean Gas & Inert Ash) F->G Discharge

Workflow for the thermal destruction and gas scrubbing of N/S-containing organic waste.

References

  • Source: ecfr.
  • Source: epa.
  • Source: flinnsci.
  • Draft updated technical guidelines on incineration on land (D10)
  • Source: usamv.

Sources

Standard Operating Procedure & Safety Guide: Handling N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up and synthesis of novel pharmacophores, I approach chemical safety not as a checklist, but as a self-validating system of chemical causality. N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a specialized synthetic intermediate. It features a dihydrothiophene 1,1-dioxide (sulfolene) core coupled with an N-(2-ethoxyphenyl) aromatic amine moiety.

Handling this compound requires moving beyond basic laboratory precautions. The combination of a lipophilic aromatic amine and a thermally labile sulfolene ring introduces dual hazards: rapid percutaneous absorption and the potential for thermally induced gas evolution. This guide provides the authoritative, step-by-step operational and disposal plans required to handle this compound safely.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular mechanisms that drive the compound's hazards. Standard PPE is insufficient for this class of molecules due to two primary factors:

  • Lipid Solubility & Skin Permeation: Aromatic amines are highly lipophilic. Compounds with an octanol-water partition coefficient ( logKow​ ) of approximately 2 to 3 are readily absorbed through the stratum corneum, the skin's outermost lipophilic layer[1]. Once absorbed into the systemic circulation, primary and secondary aromatic amines undergo hepatic N-oxidation via Cytochrome P450 enzymes[2]. This metabolic activation forms reactive hydroxylamines that can bind to hemoglobin (forming adducts) or DNA, leading to systemic toxicity, methemoglobinemia, and potential mutagenicity[2][3].

  • Thermal Reactivity (Retro-Cheletropic Extrusion): The 1,1-dioxo-2,3-dihydrothiophene (sulfolene) ring is a masked diene. At elevated temperatures (typically >100°C), these structures can undergo a retro-cheletropic reaction, extruding toxic sulfur dioxide ( SO2​ ) gas. If this occurs in a sealed reaction vessel without proper pressure relief, it poses a severe explosion and inhalation hazard.

Personal Protective Equipment (PPE) Matrix

Because aromatic amines can easily penetrate compromised skin and standard thin-film gloves[3], we mandate a multi-layered PPE strategy.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Nitrile (inner, 4 mil) + Butyl rubber or Laminate (outer, >14 mil).Aromatic amines and their carrier solvents rapidly permeate standard nitrile[3]. Butyl rubber provides a robust, extended barrier against both the lipophilic amine and organic solvents.
Body Protection Tyvek® disposable suit or flame-resistant (FR) lab coat with knit cuffs.Prevents the accumulation of airborne amine particulates on woven cotton, which can act as a reservoir for delayed dermal absorption.
Eye/Face Protection Indirect-vented chemical splash goggles + ANSI Z87.1 Face Shield.Protects ocular mucosa from highly irritating amine dust and prevents systemic entry via the lacrimal duct.
Respiratory NIOSH-approved PAPR or N95/P100 particulate respirator (during bulk transfer).Mitigates inhalation of aerosolized powders. The massive surface area of the alveoli allows for near-instantaneous systemic absorption of lipophilic amines.

Operational Plan & Handling Protocol

Every step in this workflow is designed to be a self-validating system, ensuring that a failure in one step is caught or mitigated by the next.

Step 1: Environmental Validation (Pre-Operation)
  • Action: Verify that the fume hood face velocity is strictly maintained at 0.5 m/s (100 fpm). Clear the hood of unnecessary clutter to prevent airflow eddy currents.

  • Causality: Ensures dynamic containment of aerosolized particulates. Aromatic amines can significantly contaminate the workspace if aerosolized during transfer[2].

Step 2: Static Elimination & Weighing
  • Action: Utilize an anti-static zero-ionizer near the analytical balance. Weigh the compound into a closed, tared vial rather than an open weigh boat.

  • Causality: The dry powder form of this amine is highly susceptible to static cling. Open transfer risks micro-aerosolization, leading to immediate inhalation exposure and surface contamination.

Step 3: Reaction Setup & Thermal Control
  • Action: Dissolve the compound in the chosen organic solvent under an inert argon atmosphere. Strictly monitor reaction temperatures, keeping them well below 100°C unless the system is specifically designed for thermolysis with an acid-gas scrubber.

  • Causality: Exceeding the activation energy for the sulfolene core triggers a retro-cheletropic reaction, extruding toxic SO2​ gas and rapidly pressurizing closed systems.

Step 4: Quenching & Post-Reaction Cleanup
  • Action: Quench residual, unreacted amine with a mild acidic solution (e.g., 1% to 5% HCl) prior to solvent evaporation or extraction.

  • Causality: Protonating the amine nitrogen converts the lipophilic molecule into a highly water-soluble, lipid-insoluble hydrochloride salt. This drastically reduces its logKow​ , effectively halting percutaneous absorption and preventing exposure during rotary evaporation.

ExposurePathway Start N-(2-ethoxyphenyl)-1,1-dioxo- 2,3-dihydrothiophen-3-amine Hazard1 Skin Contact (High Percutaneous Absorption) Start->Hazard1 Direct Contact Hazard2 Inhalation (Airborne Particulates) Start->Hazard2 Aerosolization Mitigation1 Double Gloving (Nitrile + Butyl Outer) Hazard1->Mitigation1 Blocked by Systemic Hepatic N-oxidation & Systemic Toxicity Hazard1->Systemic Lipid solubility (logKow > 2) Mitigation2 Local Exhaust Ventilation (Face Velocity > 0.5 m/s) Hazard2->Mitigation2 Blocked by Hazard2->Systemic Alveolar absorption Safe Safe Operational Containment Mitigation1->Safe Mitigation2->Safe

Fig 1. Exposure pathways, mechanistic toxicity, and targeted PPE mitigation strategies.

Accidental Spill & Exposure Response

In the event of a spill, immediate chemical neutralization is prioritized over simple mechanical cleanup.

Personnel Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing. Do not wipe the skin with organic solvents (like ethanol or acetone), as this will exponentially increase the dermal absorption rate of the amine[3]. Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Inhalation: Move the victim to fresh air immediately. If SO2​ gas was released due to thermal decomposition, administer supplemental oxygen and seek emergency medical attention, as pulmonary edema can be delayed.

Benchtop Spill Protocol
  • Assess the State: Determine if the spill is a dry powder or dissolved in an organic solvent.

  • Powder Spill: Do not sweep. Lightly dampen the powder with a 1% HCl solution to protonate the amine and prevent dust generation, then wipe up with absorbent pads.

  • Solution Spill: Cover with an inert, non-combustible absorbent (e.g., sand or vermiculite).

  • Decontamination: Wash the spill surface with a 1% HCl solution to convert any residual amine into its water-soluble salt, followed by a standard soap and water wash.

SpillResponse Spill Chemical Spill Detected Assess Assess State Spill->Assess Powder Solid / Powder Spill Assess->Powder Solution Solution Spill (Organic Solvent) Assess->Solution WetWipe Dampen with 1% HCl Avoid Dust Generation Powder->WetWipe Absorb Apply Inert Absorbent (Sand / Vermiculite) Solution->Absorb Decon Decontaminate Surface (1% HCl wash -> Soap/Water) WetWipe->Decon Absorb->Decon Waste Dispose as Hazardous Organic Waste Decon->Waste

Fig 2. Step-by-step spill response and chemical decontamination workflow.

Waste Disposal & Decontamination Plan

Improper disposal of aromatic amines can lead to severe environmental contamination, as they are toxic to aquatic life and can degrade into highly carcinogenic N-nitroso compounds[2].

  • Segregation: Collect all N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine waste (including contaminated gloves, Tyvek suits, and absorbent pads) in clearly labeled, sealable hazardous waste containers. Do not mix with general acidic or basic aqueous streams unless the amine has been fully extracted into an organic layer.

  • Labeling: Label containers strictly as: "Toxic Organic Waste - Contains Aromatic Amines and Sulfones. Potential Skin Absorption Hazard."

  • Destruction Method: The required disposal method is high-temperature commercial incineration. Incineration must occur in a facility equipped with flue-gas desulfurization (scrubbers) to safely manage the SOx​ emissions generated by the combustion of the sulfolene core.

References

  • Gheni, S. A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 31(11), 2023.[Link]

  • Korinth, G., et al. "Percutaneous absorption of aromatic amines in rubber industry workers: Impact of impaired skin and skin barrier creams." Occupational and Environmental Medicine, 64(6), 366-372, 2007.[Link]

  • Koyama, Y., et al. "Preliminary evaluation of ex vivo and in vivo skin permeability of aromatic amines." Industrial Health, 62(5), 2024.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.